

Surface Plasmon Resonance competition assay AURKA N-Myc PHA-680626

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Compound Focus: PHA-680626

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Biological Background & Assay Rationale

The transcription factor N-Myc is a key driver in neuroblastoma, and its stability is critically regulated by its interaction with the kinase AURKA. Binding to AURKA prevents N-Myc's ubiquitination and subsequent proteasomal degradation, leading to elevated levels that promote tumor progression [1].

PHA-680626 is an orthosteric inhibitor of AURKA that also exhibits **amphosteric** properties. This means it not only inhibits the kinase's enzymatic activity (orthosteric inhibition) but also induces a conformational change in the kinase's activation loop. This change destabilizes the AURKA/N-Myc protein-protein interaction, leading to N-Myc degradation [1]. The following diagram illustrates this mechanism and the basis of the SPR competition assay.

*Diagram 1: **PHA-680626** disrupts the stabilizing AURKA/N-Myc complex, leading to N-Myc degradation.*

SPR Competition Assay: Core Principle

An SPR competition assay is an indirect method used to quantify the binding affinity (K_D) of a molecule of interest (here, **PHA-680626** for AURKA) by measuring how it inhibits the binding of a primary target to a known third-party binder [2] [3].

For this specific application:

- **A (Primary Target):** AURKA kinase domain in solution.
- **B (Molecule of Interest):** **PHA-680626** in solution.
- **C (Known Binder):** The N-Myc interacting region (Myc-AIR, residues 61-89) immobilized on the sensor chip [1].

As the concentration of **PHA-680626** (B) increases, it binds to AURKA (A) in solution, preventing AURKA from binding to the immobilized Myc-AIR (C). This results in a decreasing SPR signal, from which the affinity of **PHA-680626** can be derived [3].

Diagram 2: In the SPR assay, **PHA-680626** binds AURKA in solution, reducing AURKA binding to the sensor chip.

Detailed Experimental Protocol

Assay Design and Reagent Preparation

Key Considerations:

- **Assay Type:** Solution competition is suitable as AURKA (the primary target, ~46kDa) is larger than the small molecule inhibitor **PHA-680626** (~500 Da) [3].
- **Expected Affinity:** **PHA-680626** has an orthosteric IC₅₀ of 99 nM for AURKA kinase activity [1]. Your compound concentrations should bracket this value.
- **Positive Controls:** Known conformational disrupting (amphosteric) inhibitors like CD532 or Alisertib can be used as positive controls for complex disruption [1].

Table 1: Key Reagents for the SPR Competition Assay

Reagent	Description	Source / Reference
AURKA	Recombinant human Aurora-A kinase domain	Commercial source (e.g., SignalChem, Carna Biosciences)
Myc-AIR	Synthetic peptide of N-Myc residues 61-89	Custom peptide synthesis [1]
PHA-680626	Amphosteric AURKA inhibitor (CAS: 898280-07-4)	Commercial source (e.g., Selleckchem, MedChemExpress)

Reagent	Description	Source / Reference
Running Buffer	HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4)	Standard SPR buffer

Immobilization of Myc-AIR (Ligand)

- **Sensor Chip Selection:** Use a carboxymethylated dextran chip (e.g., CM5 series S).
- **Ligand Dilution:** Dilute the Myc-AIR peptide in 10 mM sodium acetate buffer, pH 4.0-5.0, to a final concentration of 20-50 µg/mL.
- **Immobilization:** Activate the chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes. Inject the Myc-AIR solution for a target immobilization level of 5,000-10,000 Response Units (RUs). Deactivate any remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.
- **Reference Surface:** Prepare a reference flow cell by undergoing the activation and deactivation cycle without injecting the ligand.

Kinetic Titration and Competition Assay

This protocol uses a "kinetic titration" approach, sequentially injecting analyte without regeneration, which is efficient for surfaces that are difficult to regenerate [4].

- **Prepare Solutions:**
 - Create a 2-fold or 3-fold serial dilution of **PHA-680626** in running buffer, typically spanning a range from low nM to µM (e.g., 25 nM to 1600 nM).
 - Prepare a fixed concentration of AURKA. This concentration should be around its (K_D) for Myc-AIR. If unknown, start with 50-200 nM.
- **Establish AURKA Binding Baseline:**
 - Inject the fixed concentration of AURKA alone over both the Myc-AIR and reference surfaces at a flow rate of 30 µL/min for 3-5 minutes. Monitor the association.
 - Follow with a 5-10 minute dissociation phase in running buffer. This initial run confirms the binding activity of the AURKA/Myc-AIR interaction. A single, final regeneration with 10 mM Glycine-HCl, pH 2.0, may be used here to reset the surface.

- **Perform Competition Time Course:**

- **Without regenerating the surface**, sequentially inject mixtures containing the fixed concentration of AURKA and increasing concentrations of **PHA-680626**.
- For each injection, use a 3-5 minute association phase followed by a 5-10 minute dissociation phase.
- You should observe a decreasing SPR response (RUs) as the concentration of **PHA-680626** increases, indicating successful competition.

Data Analysis and Interpretation

- **Reference Subtraction:** Subtract the sensorgram data from the reference flow cell from the data from the Myc-AIR surface.
- **Determine Apparent Affinity ($K_{D,app}$):** The data from the competition series (Step 3 above) is fit to a 1:1 binding model with a drifting baseline to account for the lack of regeneration. The analysis will yield an apparent (K_D) for the AURKA/Myc-AIR interaction in the presence of each concentration of **PHA-680626**.
- **Calculate True (K_D) for PHA-680626:** The dependence of the apparent (K_D) on the concentration of the inhibitor [B] is fit to the following competition equation to derive the true (K_D) of **PHA-680626** for AURKA:

$$(K_{D,app} = K_D \times (1 + [B] / K_{D,B}))$$

Where:

- ($K_{D,app}$) is the measured apparent affinity at each concentration [B].
- (K_D) is the true affinity of AURKA for immobilized Myc-AIR (determined from Step 2 or prior experiments).
- ($K_{D,B}$) is the affinity of **PHA-680626** for AURKA, which is the parameter you are solving for [2] [3].

Table 2: Expected Outcomes for PHA-680626

Assay	Parameter	Expected Result for PHA-680626	Interpretation
SPR Competition	(K _{D,B})	~100 nM	Confirms direct, high-affinity binding to AURKA [1].
SPR Direct Binding	(k _{on}), (k _{off}), (K _D)	Measurable (k _{off}) (dissociation rate)	Confirms reversible binding and allows residence time calculation [2].
Cellular PLA	Proximity Signal	Significant reduction	Confirms disruption of AURKA/N-Myc complex in cells [1].
Western Blot	N-Myc Protein Level	Decrease post-treatment	Confirms functional consequence: N-Myc destabilization [1].

Critical Factors for Success

- **Surface Stability:** Ensure the immobilized Myc-AIR surface is stable throughout the entire kinetic titration series without significant loss of activity.
- **Concentration of AURKA:** Using too high a concentration of AURKA will mask the competition effect. It is crucial to use a concentration near or below its (K_D) for the immobilized ligand.
- **Compound Solubility & DMSO:** Ensure **PHA-680626** is fully soluble in the running buffer. Keep the concentration of DMSO consistent and low (typically ≤1%) across all samples to avoid buffer artifacts.
- **Data Consistency:** The derived (K_D) for **PHA-680626** should be consistent with its biochemical IC₅₀ value. Significant deviations may suggest issues with the assay setup or the compound's behavior.

Complementary Cellular Validation Protocol

To confirm that the biochemical disruption observed in SPR translates to a cellular context, perform a Proximity Ligation Assay (PLA) [1].

- **Cell Culture:** Plate MYCN-amplified neuroblastoma cells (e.g., IMR-32, SK-N-BE(2)) in chamber slides.
- **Compound Treatment:** Treat cells with **PHA-680626** (e.g., 1 μM) or vehicle control (DMSO) for 12-24 hours.
- **PLA Procedure:**

- Fix cells with 4% PFA, permeabilize with 0.1% Triton X-100.
- Block and incubate with primary antibodies against AURKA and N-Myc.
- Incubate with PLA probes (secondary antibodies conjugated to complementary DNA strands).
- Add ligation and amplification reagents to generate a fluorescent signal only if the two proteins are in close proximity (<40 nm).
- Mount slides and image with a fluorescence microscope.
- **Expected Outcome:** A significant reduction in fluorescent PLA foci in **PHA-680626**-treated cells compared to the DMSO control, confirming the disruption of the AURKA/N-Myc complex inside cells.

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